molecular formula C10H12BrNO4 B3006687 5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide CAS No. 1693974-49-0

5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide

Numéro de catalogue: B3006687
Numéro CAS: 1693974-49-0
Poids moléculaire: 290.113
Clé InChI: ZUXPUIJYMXRLLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide, also known as Br-HET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Study Overview

The research conducted by Prior et al. (2006) focused on identifying and characterizing metabolites of 5-(Hydroxymethyl)-2-furfural (a compound related to the chemical structure ) in human subjects following the consumption of dried plum juice or dried plums. The study found rapid metabolism of this compound to glycine conjugates and other metabolites, which were then excreted in the urine. The total urinary excretion of these metabolites accounted for a significant portion of the initial dose, indicating efficient metabolism and clearance from the body (Prior, Wu, & Gu, 2006).

Accumulation of Furanic Acids as Inhibitors of Drug Binding

Study Overview

Niwa et al. (1988) identified several furancarboxylic acids in uremic serum using gas chromatography-mass spectrometry. The study highlighted the accumulation of these acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, in chronic hemodialysis patients. The acids showed strong binding to plasma protein, suggesting potential interference with drug binding and distribution in the body. The inhibition of the binding of certain drugs to albumin by these accumulated acids was also documented, indicating significant implications for drug efficacy and safety in patients with kidney disease (Niwa, Takeda, Maeda, Shibata, & Tatematsu, 1988).

Odor Detection of Carboxylic Acids and Aroma Compounds

Study Overview

Miyazawa et al. (2009) explored the interaction and detection of mixtures of carboxylic acids (homologous to the chemical structure ) and other unrelated compounds. This research provided insights into how structural variations in carboxylic acids can influence their interaction with other compounds, potentially affecting the sensory perception of complex mixtures, including food and fragrance products (Miyazawa, Gallagher, Preti, & Wise, 2009).

Neurological Abnormalities and Furan Dicarboxylic Acid Accumulation

Study Overview

Costigan et al. (1996) investigated the relationship between plasma concentrations of a lipophilic furan dicarboxylic acid (structurally related to the compound of interest) and neurological abnormalities in patients with renal impairment. The study found that higher plasma concentrations of the acid were associated with increasing severity of neurological abnormalities, indicating a potential role of this compound in the neurological manifestations of renal disease (Costigan, Callaghan, & Lindup, 1996).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Propriétés

IUPAC Name

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c11-8-2-1-7(16-8)9(13)12-5-10(14)3-4-15-6-10/h1-2,14H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPUIJYMXRLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.